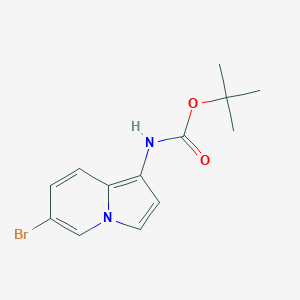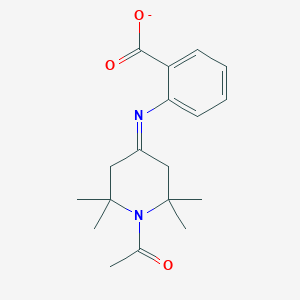
tert-Butyl(6-bromoindolizin-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(6-bromoindolizin-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and an indolizinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-bromoindolizin-1-yl)carbamate typically involves the reaction of 6-bromoindolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 6-bromoindolizine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(6-bromoindolizin-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indolizinyl moiety can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indolizinyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolizines depending on the nucleophile used.
Oxidation Reactions: N-oxides of the indolizinyl moiety.
Reduction Reactions: Dehalogenated or modified indolizines.
Aplicaciones Científicas De Investigación
tert-Butyl(6-bromoindolizin-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl(6-bromoindolizin-1-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the indolizinyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
6-Bromoindolizine: The parent compound without the tert-butyl carbamate group.
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate: A similar compound with a benzo[d]thiazole ring instead of an indolizine ring.
Uniqueness
tert-Butyl(6-bromoindolizin-1-yl)carbamate is unique due to the presence of both the bromine atom and the indolizinyl moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15BrN2O2 |
|---|---|
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromoindolizin-1-yl)carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)15-10-6-7-16-8-9(14)4-5-11(10)16/h4-8H,1-3H3,(H,15,17) |
Clave InChI |
ZQUZBURSKJNBBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C2C=CC(=CN2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)

![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)

![4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
